
1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C12H14N2OS. It is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a thiophene ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
準備方法
The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution with Thiophene: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Isobutyl Group: This step involves alkylation, where the pyrazole ring is treated with an isobutyl halide in the presence of a base.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
化学反応の分析
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Condensation: It can participate in condensation reactions to form Schiff bases or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s effects are likely mediated through its ability to form covalent or non-covalent interactions with these targets, leading to changes in their activity or function .
類似化合物との比較
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde: This compound differs in the position of the aldehyde group, which can lead to differences in reactivity and biological activity.
1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid:
4-(Bromomethyl)-1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole: The bromomethyl group introduces additional reactivity, making this compound useful for further functionalization.
特性
分子式 |
C12H14N2OS |
|---|---|
分子量 |
234.32 g/mol |
IUPAC名 |
2-(2-methylpropyl)-5-thiophen-3-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)6-14-11(7-15)5-12(13-14)10-3-4-16-8-10/h3-5,7-9H,6H2,1-2H3 |
InChIキー |
QQOZTAZQDWMFGK-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=CC(=N1)C2=CSC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


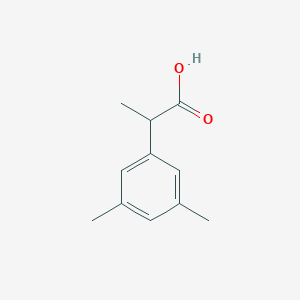
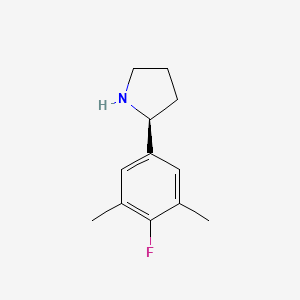
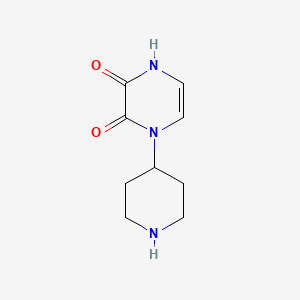

![tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)

![{1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13322579.png)
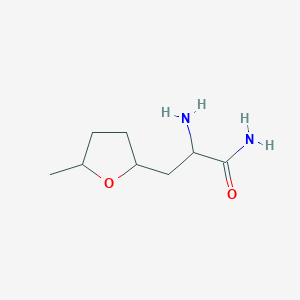
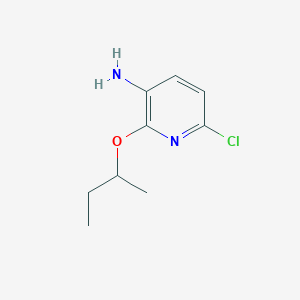
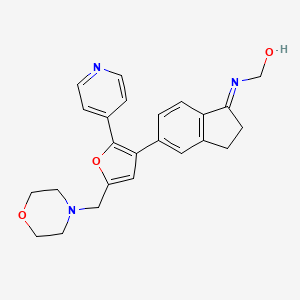

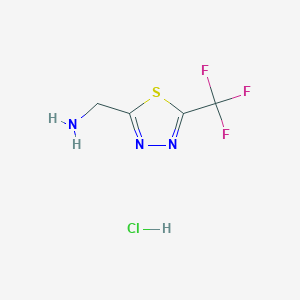
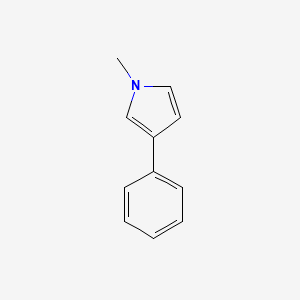
![2-Methyl-2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propan-1-ol](/img/structure/B13322621.png)
